N-Cyclohexyl-2-hydroxy-N-methylacetamide
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Overview
Description
N-Cyclohexyl-2-hydroxy-N-methylacetamide is an organic compound with the molecular formula C9H17NO2 It is characterized by the presence of a cyclohexyl group, a hydroxyl group, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-hydroxy-N-methylacetamide typically involves the reaction of cyclohexylamine with methyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-hydroxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-2-oxo-N-methylacetamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted amides and esters.
Scientific Research Applications
N-Cyclohexyl-2-hydroxy-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2,2-dichloro-N-methylacetamide
- N-(2-Hydroxyethyl)-N-methylacetamide
- N-(2-Aminoethyl)-N-methylacetamide
Uniqueness
N-Cyclohexyl-2-hydroxy-N-methylacetamide is unique due to the presence of both a cyclohexyl group and a hydroxyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications.
Properties
CAS No. |
73251-17-9 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-cyclohexyl-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C9H17NO2/c1-10(9(12)7-11)8-5-3-2-4-6-8/h8,11H,2-7H2,1H3 |
InChI Key |
LIYYUJIWCHEMJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CO |
Origin of Product |
United States |
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